molecular formula C17H15NOS2 B2608281 2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797894-77-9

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2608281
CAS No.: 1797894-77-9
M. Wt: 313.43
InChI Key: BTJDESRARZGVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-bromoacetophenone with thiophene-2-carboxamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 2-(thiophen-3-yl)benzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Halogenated, nitrated thiophenes

Scientific Research Applications

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide
  • 2-(thiophen-3-yl)benzylamine
  • 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene

Uniqueness

2-(thiophen-2-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of novel materials and pharmaceuticals, offering advantages such as enhanced stability and reactivity compared to other thiophene derivatives.

Properties

IUPAC Name

2-thiophen-2-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c19-17(10-15-5-3-8-21-15)18-11-13-4-1-2-6-16(13)14-7-9-20-12-14/h1-9,12H,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJDESRARZGVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.